methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with a methyl group and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate typically involves the esterification of piperidine-4-carboxylic acid with methyl 2-methyl-1-oxopropanoate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, industrial production may incorporate green chemistry principles to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with various enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl piperidine-4-carboxylate: A simpler analog without the additional methyl and oxo groups.
Ethyl piperidine-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-(4-piperidyl)acetate: Contains a piperidine ring with a different substitution pattern.
Uniqueness
Methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate involves the reaction of 2-methyl-1-oxopropan-2-yl chloride with piperidine-4-carboxylic acid, followed by esterification with methanol in the presence of a catalyst.", "Starting Materials": [ "2-methyl-1-oxopropan-2-yl chloride", "piperidine-4-carboxylic acid", "methanol", "catalyst" ], "Reaction": [ "Step 1: 2-methyl-1-oxopropan-2-yl chloride is reacted with piperidine-4-carboxylic acid in the presence of a base such as triethylamine to form methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate.", "Step 2: The resulting product from step 1 is then esterified with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product, methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate." ] } | |
CAS-Nummer |
2680539-78-8 |
Molekularformel |
C11H19NO3 |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,8-13)12-6-4-9(5-7-12)10(14)15-3/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
MTEXMQQNWZENNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=O)N1CCC(CC1)C(=O)OC |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.